Cas no 1203-81-2 (N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide)

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide structure
1203-81-2 structure
Product Name:N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide
CAS No:1203-81-2
MF:C11H14N2O
MW:190.241662502289
CID:1088689
PubChem ID:12120567
Update Time:2025-07-23

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide
    • 4-acetamido-1,2,3,4-tetra hydroisoquinoline
    • DTXSID80477953
    • Acetamide, N-(1,2,3,4-tetrahydro-4-isoquinolinyl)-
    • D78692
    • 1203-81-2
    • AKOS006325250
    • BAA20381
    • Inchi: 1S/C11H14N2O/c1-8(14)13-11-7-12-6-9-4-2-3-5-10(9)11/h2-5,11-12H,6-7H2,1H3,(H,13,14)
    • InChI Key: IWTRCPHFVCSGDD-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C2C=CC=CC=2CNC1

Computed Properties

  • Exact Mass: 190.110613074g/mol
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 41.1Ų

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide Pricemore >>

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N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide Related Literature

Additional information on N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide

Introduction to N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide (CAS No. 1203-81-2)

N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide, a compound with the chemical formula C₁₁H₁₃NO₂ and CAS number 1203-81-2, is a derivative of tetrahydroisoquinoline. This molecule has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities and structural versatility. The tetrahydroisoquinoline scaffold is a prominent motif in natural products and bioactive molecules, often associated with various pharmacological effects.

The structural framework of N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide consists of a benzene ring fused to a piperidine ring, with an acetylamide substituent at the 4-position. This configuration imparts unique electronic and steric properties to the molecule, making it a valuable candidate for further chemical modification and biological evaluation. The compound's ability to interact with biological targets is influenced by its aromaticity and the presence of the amide group, which can participate in hydrogen bonding and other non-covalent interactions.

In recent years, there has been growing interest in tetrahydroisoquinoline derivatives due to their reported roles in modulating neurological and cardiovascular functions. Studies have demonstrated that compounds based on this scaffold can exhibit properties such as analgesic, anti-inflammatory, and neuroprotective effects. The acetylamide moiety in N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide may enhance its solubility and bioavailability, making it a promising candidate for drug development.

One of the most compelling aspects of N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide is its potential as a lead compound for the development of novel therapeutics. Researchers have been exploring its interactions with various enzymes and receptors, particularly those involved in signal transduction pathways relevant to diseases such as Parkinson's and Alzheimer's. The compound's ability to modulate these pathways could provide new insights into disease mechanisms and therapeutic strategies.

Recent advancements in computational chemistry have enabled more efficient screening of tetrahydroisoquinoline derivatives like N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide. Molecular docking studies have identified key binding pockets on target proteins that could be exploited for drug design. These studies not only highlight the compound's potential but also provide a rational basis for optimizing its pharmacological properties.

The synthesis of N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide involves multi-step organic transformations that highlight the versatility of tetrahydroisoquinoline chemistry. Key synthetic routes include cyclization reactions followed by functional group modifications to introduce the acetylamide moiety. These synthetic strategies are well-documented in the literature and have been adapted for large-scale production where necessary.

In conclusion, N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide represents a significant area of research in pharmaceutical chemistry. Its unique structural features and reported biological activities make it a compelling candidate for further investigation. As our understanding of its pharmacology expands, so too does its potential as a therapeutic agent. Continued research into this compound will likely yield valuable insights into disease mechanisms and novel treatment options.

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